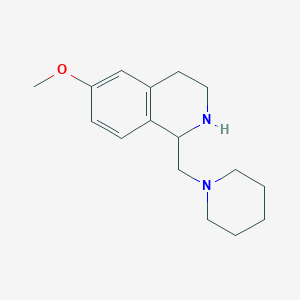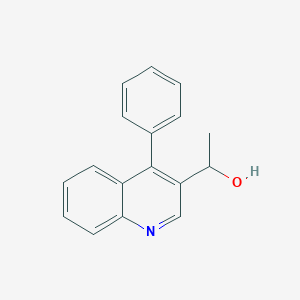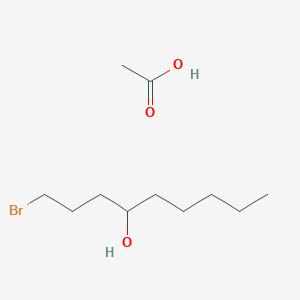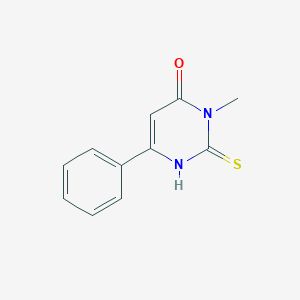![molecular formula C12H18N2O2 B13876998 N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide](/img/structure/B13876998.png)
N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide is an organic compound with a complex structure that includes a hydroxyphenyl group, a methylamino group, and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide typically involves the reaction of 2-hydroxybenzaldehyde with 3-aminopropylamine to form an intermediate Schiff base. This intermediate is then reduced to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced further to form amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学研究应用
N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism by which N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, modulating their activity. The methylamino group can form hydrogen bonds with biological molecules, influencing their function. The acetamide group can participate in various biochemical pathways, affecting cellular processes.
相似化合物的比较
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: Similar in structure but with a methacrylamide group instead of an acetamide group.
N-[2-[(3-hydroxyphenyl)methylamino]ethyl]-acetamide: Similar but with an ethyl chain instead of a propyl chain.
Uniqueness
N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC 名称 |
N-[3-[(2-hydroxyphenyl)methylamino]propyl]acetamide |
InChI |
InChI=1S/C12H18N2O2/c1-10(15)14-8-4-7-13-9-11-5-2-3-6-12(11)16/h2-3,5-6,13,16H,4,7-9H2,1H3,(H,14,15) |
InChI 键 |
QFYZTWROJZUBCH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCCNCC1=CC=CC=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(1-Methylethyl)phenyl]-2-piperazinone](/img/structure/B13876933.png)
![2-Piperazin-1-yl-1-[4-(trifluoromethyl)phenyl]-ethanone](/img/structure/B13876939.png)
![1-[2-(2-Chloroethoxy)phenyl]ethan-1-one](/img/structure/B13876944.png)




![Ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylate](/img/structure/B13876983.png)



![Tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13877002.png)
![5-(1H-indazol-5-ylamino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13877004.png)
